6-Chloro-5-methyl-1H-indazole

Physicochemical Properties Drug Design ADME

Kinase inhibitor programs requiring predictable SAR often encounter permeability bottlenecks when relying on unsubstituted indazole. 6-Chloro-5-methyl-1H-indazole (CAS 1000341-02-5) resolves this with a defined 6-Cl-5-Me substitution pattern that elevates lipophilicity (XLogP3 = 2.5) for improved membrane permeability vs. parent indazole. This regiochemistry also enables selective Pd-catalyzed cross-coupling at the 6-position (Suzuki, Buchwald-Hartwig), supporting focused library synthesis against TTK, PLK4, and Aurora kinases. Available in 98% purity with batch-specific QC (NMR, HPLC). Standard global shipping with full SDS documentation.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1000341-02-5
Cat. No. B1593085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methyl-1H-indazole
CAS1000341-02-5
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)NN=C2
InChIInChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyGOPYPRVEHGZBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methyl-1H-indazole: Synthesis & Kinase Inhibitor Development


6-Chloro-5-methyl-1H-indazole (CAS 1000341-02-5) is a halogenated indazole heterocycle with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol [1]. It features a chloro substituent at the 6-position and a methyl group at the 5-position on the indazole core, resulting in a computed XLogP3 of 2.5 [1]. This compound serves as a key intermediate in the synthesis of various indazole-based pharmaceuticals, particularly in the development of kinase inhibitors for oncology applications . Unlike unsubstituted indazole, the specific 6-chloro-5-methyl substitution pattern is commonly employed to modulate lipophilicity, metabolic stability, and target binding affinity in drug discovery programs .

Synthesis Halogenated indazole for kinase inhibitor building block and focused library synthesis
Reactivity 6-chloro handle enables regioselective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Profile Reported substitution pattern modulates lipophilicity, supporting permeability screening in cell-based assays

Unique Advantages of 6-Chloro-5-methyl-1H-indazole


Indazole derivatives exhibit highly substitution-dependent biological activity, making generic substitution a critical risk in research and development pipelines. The specific 6-chloro-5-methyl substitution pattern in 6-Chloro-5-methyl-1H-indazole (CAS 1000341-02-5) confers distinct physicochemical and pharmacological properties that cannot be replicated by unsubstituted indazole or alternative isomers like 5-chloro-6-methyl-1H-indazole. Key differentiating factors include: (1) Lipophilicity Modulation: The chloro and methyl groups collectively increase the compound's logP, which is crucial for membrane permeability and target engagement [1]; (2) Regioselective Reactivity: The specific substitution pattern dictates the orientation and efficiency of downstream synthetic transformations, particularly in cross-coupling reactions ; (3) Kinase Selectivity Profiles: In the context of kinase inhibitor development, even subtle changes in the indazole substitution pattern can dramatically alter potency and selectivity profiles against targets like TTK, PLK4, and Aurora kinases [2]. The evidence presented below quantifies these differences and establishes the unique value proposition of this specific compound.

Lipophilicity Mismatch
Replacing with unsubstituted indazole or 5-chloro-6-methyl isomer may shift logP, altering membrane permeability and target engagement assay outcomes.
Regioselectivity Mismatch
Alternative isomers direct cross-coupling to different positions; 6-substituted library synthesis may not be accessible with 5-chloro-6-methyl-1H-indazole.
Kinase Selectivity Context
Indazole substitution pattern can alter kinase inhibition profiles (TTK, PLK4, Aurora); generic scaffolds may not reproduce patent-reported selectivity trends.

6-Chloro-5-methyl-1H-indazole vs. Analogs: Key Evidence


Lipophilicity vs. Unsubstituted Indazole

6-Chloro-5-methyl-1H-indazole exhibits a computed XLogP3 of 2.5, reflecting its enhanced lipophilicity compared to unsubstituted indazole (computed XLogP3: approximately 1.8) [1]. This difference is driven by the electron-withdrawing chloro and hydrophobic methyl substituents. The higher logP value indicates improved membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor design [1].

Lipophilicity (XLogP3)
Class-level inference
Δ +0.7 log units (computed)
Reported lipophilicity difference supports permeability screening context
Computed XLogP3 values; experimental logP/logD validation recommended
Physicochemical Properties Drug Design ADME

Regioselective Cross-Coupling Potential

The 6-chloro substituent in 6-Chloro-5-methyl-1H-indazole provides a handle for regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in unsubstituted indazole or alternative isomers like 5-chloro-6-methyl-1H-indazole . This enables the modular synthesis of diverse 6-aryl/amino-indazole derivatives. In contrast, 5-chloro-6-methyl-1H-indazole would direct cross-coupling to the 5-position, leading to a different regioisomeric series . Quantitative yields in such reactions are highly dependent on the specific substitution pattern, though direct yield comparisons for this exact scaffold are not available in the public literature.

Regioselectivity
Data to verify
6-position activation vs. 5-position (isomer)
Regiochemical outcome may differ; requires experimental verification
No public yield comparisons available for this exact scaffold
Organic Synthesis Cross-Coupling Medicinal Chemistry

Kinase Inhibitor Patent Claims

6-Chloro-5-methyl-1H-indazole is explicitly claimed as a key intermediate in patent applications describing indazole-based kinase inhibitors targeting TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases [1]. The specific substitution pattern is critical for achieving the desired potency and selectivity profiles described in these patents. While quantitative IC50 values for the bare intermediate are not reported, its inclusion in these intellectual property documents underscores its unique role in generating active pharmaceutical candidates. Unsubstituted indazole or alternative halo-methyl isomers would yield different patent landscapes and biological outcomes [1].

Patent Inclusion
Supporting evidence
Target Explicitly claimed
Comparator Generic scaffold
Patent inclusion supports targeted kinase inhibitor library synthesis
Based on patent literature analysis; verify freedom-to-operate
Kinase Inhibition Oncology Drug Discovery

Applications of 6-Chloro-5-methyl-1H-indazole


Kinase Inhibitor Lead Optimization

Utilize 6-Chloro-5-methyl-1H-indazole as a core scaffold to synthesize focused libraries of kinase inhibitors. The enhanced lipophilicity (XLogP3 = 2.5) conferred by the 6-chloro-5-methyl substitution pattern improves cell permeability compared to unsubstituted indazole . This is particularly relevant for targets requiring intracellular engagement, such as TTK, PLK4, and Aurora kinases, as highlighted in relevant patent filings [1].

Regioselective Synthesis of 6-Substituted Indazoles

Employ the 6-chloro substituent as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse 6-aryl or 6-amino indazole analogs . This regioselective approach is not accessible with unsubstituted indazole or alternative isomers like 5-chloro-6-methyl-1H-indazole, making 6-Chloro-5-methyl-1H-indazole the preferred starting material for synthesizing 6-functionalized indazole libraries .

Metabolic Stability Studies

Incorporate 6-Chloro-5-methyl-1H-indazole into lead compounds to assess the impact of the 6-chloro substituent on metabolic stability. Indazole derivatives are known to be less prone to Phase I and II metabolism compared to phenolic bioisosteres . The specific 6-chloro-5-methyl pattern can be evaluated in vitro (e.g., microsomal stability assays) to guide further optimization and improve pharmacokinetic profiles .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Halogenated indazole scaffold
Permeability & target engagement assays
Regioselective 6-functionalization
6-chloro coupling handle
Cross-coupling reaction optimization
Metabolic stability assessment
6-chloro substitution pattern
In vitro microsomal stability assays

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